2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid

Catalog No.
S14222226
CAS No.
M.F
C11H11F3N2O2
M. Wt
260.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-y...

Product Name

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid

IUPAC Name

2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]acetic acid

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)9-4-8(1-2-15-9)16-5-7(6-16)3-10(17)18/h1-2,4,7H,3,5-6H2,(H,17,18)

InChI Key

KDZZZODNYVBGJH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC(=NC=C2)C(F)(F)F)CC(=O)O

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and an azetidine moiety. Its molecular formula is C11H11F3N2O2C_{11}H_{11}F_3N_2O_2, with a molecular weight of approximately 260.22 g/mol. The compound is also known by its CAS number 2170724-09-9 and is often utilized in various chemical and pharmaceutical applications due to its intriguing properties and potential biological activities .

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to form amides.
  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under certain conditions, making it a versatile intermediate in organic synthesis.

These reactions are crucial for the development of derivatives that may enhance its biological activity or modify its physical properties.

Preliminary studies suggest that 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid exhibits potential biological activities, particularly in the realm of medicinal chemistry. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's effectiveness as a pharmaceutical agent. Research indicates that compounds with similar structures often display significant activity against various biological targets, including enzymes and receptors involved in disease pathways.

The synthesis of 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving precursors such as amino acids or related compounds.
  • Introduction of the Trifluoromethyl Group: This can be accomplished using trifluoromethylating agents like trifluoromethyl iodide or other reagents that introduce the trifluoromethyl moiety into the aromatic system.
  • Carboxylic Acid Functionalization: The final step usually involves converting an appropriate intermediate into the carboxylic acid form through hydrolysis or oxidation reactions.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting specific diseases.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex molecules.
  • Material Science: Potential applications in developing new materials with unique properties due to its fluorinated structure.

Interaction studies involving 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate biological activity against cell lines or isolated enzymes.

Such studies are essential for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid, which can provide insights into its uniqueness:

Compound NameMolecular FormulaKey Features
1-(2,4-Dimethyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)ethan-1-oneC20H21F3N4OContains a pyrrolo-pyridine structure
2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acidC8H6F3NO2SFeatures a thioether linkage
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylateC14H22N2O2Contains a piperazine ring

The uniqueness of 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid lies in its specific combination of azetidine and trifluoromethyl-pyridine functionalities, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

260.07726208 g/mol

Monoisotopic Mass

260.07726208 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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